2-Fluoro-4-(piperidin-4-ylmethyl)aniline
Description
2-Fluoro-4-(piperidin-4-ylmethyl)aniline is a fluorinated aniline derivative featuring a piperidin-4-ylmethyl substituent at the para position and a fluorine atom at the ortho position of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
- Molecular Formula: Estimated as C₁₂H₁₆FN₂ (derived from structural analogs) .
- Molecular Weight: Approximately 207.26 g/mol (calculated based on atomic composition).
- Structural Features:
- A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached via a methylene (-CH₂-) group at position 4 of the aniline ring.
- Fluorine at position 2 enhances electronic effects and metabolic stability.
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
2-fluoro-4-(piperidin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H17FN2/c13-11-8-10(1-2-12(11)14)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7,14H2 |
InChI Key |
RTKHJMPWFMVUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
Piperidine/Piperazine Derivatives
Impact on Properties :
- Piperazine derivatives (C₁₁H₁₅FN₄) introduce additional nitrogen atoms, increasing solubility and altering pharmacokinetic profiles .
Morpholine Derivatives
Impact on Properties :
Sulfur-Containing Analogues
Impact on Properties :
- Sulfonyl groups (e.g., -SO₂CH₃) enhance electrophilicity, making these analogs reactive in coupling reactions .
- Pentafluorothio substituents (-SF₅) confer exceptional thermal and chemical stability, suitable for high-temperature syntheses .
Trifluoromethyl and Aromatic Substituents
Impact on Properties :
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